

Application Notes and Protocols for MK-8745 in Combination with Chemotherapy

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Compound of Interest

Compound Name: MK-8745

Cat. No.: B15565428

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These application notes provide a comprehensive overview of the preclinical evaluation of **MK-8745**, a selective Aurora A kinase inhibitor, in combination with conventional chemotherapy agents. The protocols outlined below are based on established methodologies for similar Aurora A kinase inhibitors and are intended to serve as a guide for investigating the synergistic potential of **MK-8745** in various cancer models.

Introduction

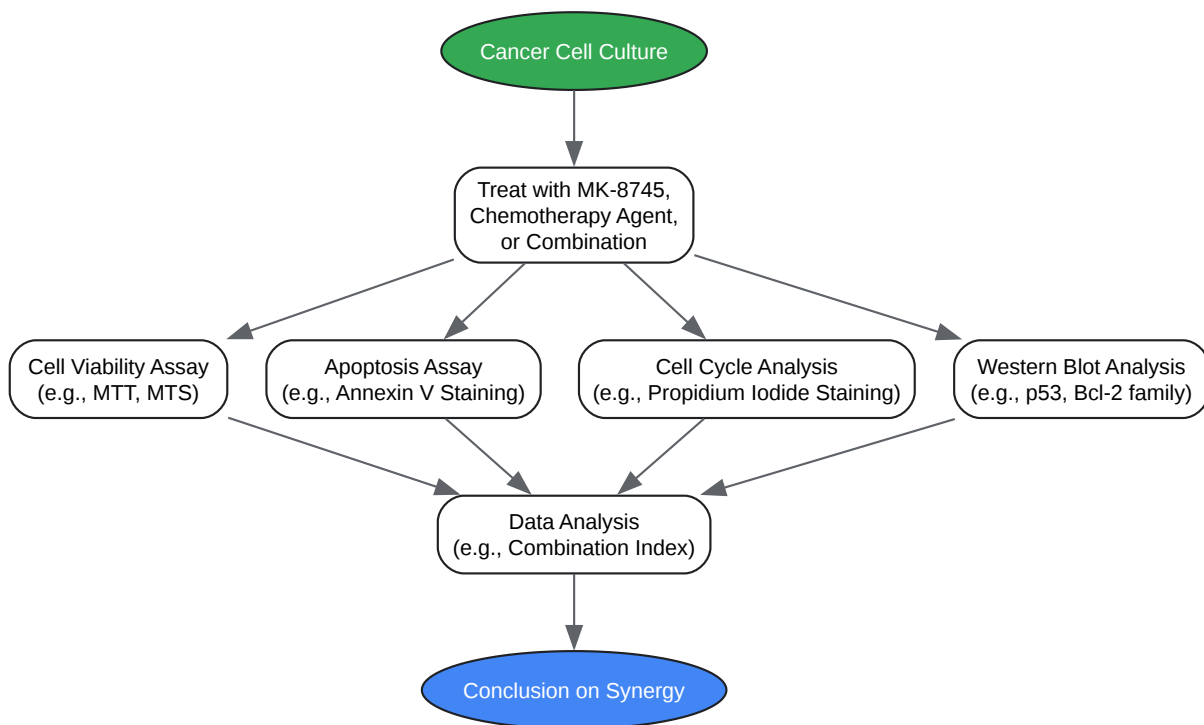
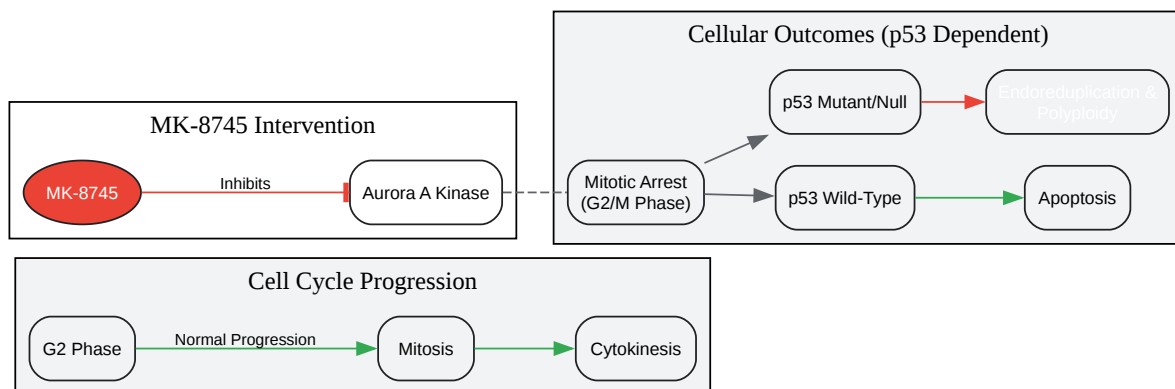
MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is common in many human cancers and is often associated with poor prognosis.[2] **MK-8745** induces a p53-dependent apoptotic response in cancer cells with wild-type p53, while cells with mutant or null p53 tend to undergo endoreduplication and become polyploid.[3] The rationale for combining **MK-8745** with chemotherapy stems from the potential for synergistic anti-tumor activity. By targeting the mitotic machinery, **MK-8745** can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents, potentially overcoming resistance and enhancing therapeutic efficacy.[4][5]

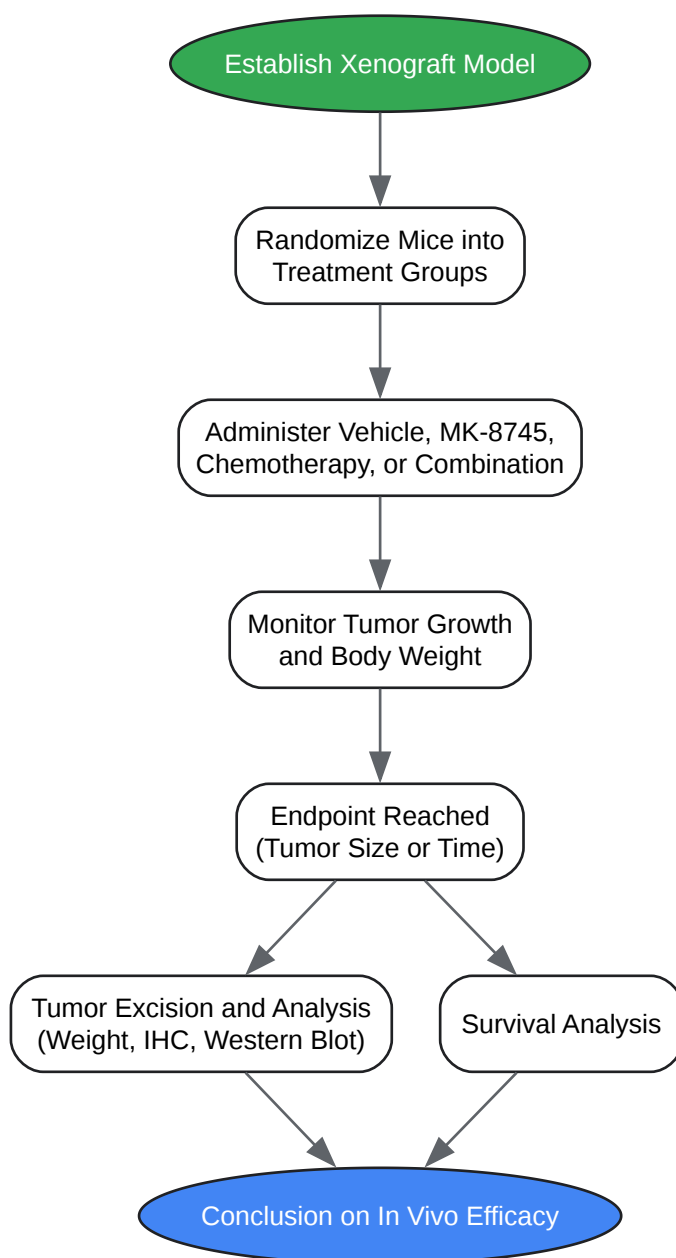
Mechanism of Action: Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2]

MK-8745 selectively inhibits Aurora A, leading to mitotic arrest, predominantly at the G2/M phase of the cell cycle, and subsequent cell death.[1][6] The cellular outcome following **MK-8745** treatment is largely dependent on the p53 tumor suppressor status.[3]

Signaling Pathway of MK-8745 Action





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